methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate typically involves the condensation of 4-ethoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethoxy group or other substituents on the aromatic ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4Z)-4-[(4-methoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
- Methyl (4Z)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate
Uniqueness
Methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
methyl (4Z)-4-[(4-ethoxyphenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-21-12-7-5-11(6-8-12)9-13-14(16(19)20-3)10(2)17-15(13)18/h5-9H,4H2,1-3H3,(H,17,18)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKCPCLFRYYXRG-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=C(NC2=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=C(NC2=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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